molecular formula C21H16F2N2O3 B2589287 3,4-difluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946288-90-0

3,4-difluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B2589287
CAS No.: 946288-90-0
M. Wt: 382.367
InChI Key: ZDNIVYISVZWIFL-UHFFFAOYSA-N
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Description

3,4-difluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide ( 946288-90-0) is a small molecule with the molecular formula C21H16F2N2O3 and a molecular weight of 382.36 g/mol . This tetrahydroquinoline (THQ) derivative is of significant interest in early-stage anticancer research, particularly in the context of targeting the mechanistic target of rapamycin (mTOR) pathway . The mTOR kinase is a critical regulator of cell growth and metabolism, and its dysregulation is a common feature in various cancers, including lung cancer . The structural design of this compound incorporates key pharmacophoric features: a difluorinated benzamide moiety and a furan-2-carbonyl group linked to the tetrahydroquinoline core. This scaffold is recognized for its potential to mimic structural aspects of known mTOR inhibitors, facilitating interactions with the kinase's active site . Research into analogous morpholine-substituted THQ derivatives has demonstrated potent in vitro cytotoxicity and the ability to induce apoptosis in cancer cell lines such as A549 (lung), MCF-7, and MDA-MB-231 (breast), highlighting the promise of this chemical class . This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3,4-difluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N2O3/c22-16-7-5-14(12-17(16)23)20(26)24-15-6-8-18-13(11-15)3-1-9-25(18)21(27)19-4-2-10-28-19/h2,4-8,10-12H,1,3,9H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNIVYISVZWIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F)N(C1)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multi-step organic reactions One common approach is to start with the preparation of the furan-2-carbonyl intermediate, which is then coupled with a tetrahydroquinoline derivative

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to scale up the production process.

Chemical Reactions Analysis

Amide Bond Reactivity

The benzamide group participates in hydrolysis and acylation reactions:

  • Acidic/Basic Hydrolysis : Cleavage of the amide bond under strong acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH, KOH) conditions yields 3,4-difluorobenzoic acid and the corresponding tetrahydroquinoline amine.

  • Acylation : The secondary amine in the tetrahydroquinoline ring reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides in the presence of bases like Et₃N or pyridine, forming N-acylated derivatives .

Example Reaction:
3,4-difluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide+AcClEt3N, THFN-acetyl derivative\text{this compound} + \text{AcCl} \xrightarrow{\text{Et}_3\text{N, THF}} \text{N-acetyl derivative} .

Fluorinated Aromatic Ring Reactions

The 3,4-difluorobenzamide moiety undergoes nucleophilic aromatic substitution (NAS):

  • Ammonolysis : Reaction with NH₃ or amines at elevated temperatures (80–120°C) replaces fluorine atoms with amine groups .

  • Methoxy Dehalogenation : Treatment with NaOMe in polar aprotic solvents (e.g., DMF) substitutes fluorine with methoxy groups .

Table 1: NAS Reactions

ReagentConditionsProductYield (%)*
NH₃ (aq.)100°C, 12 hr3-amino-4-fluoro derivative60–75
NaOMe/MeOH80°C, DMF, 6 hr3-methoxy-4-fluoro derivative50–65
*Yields estimated from analogous reactions in fluorinated benzamides .

Furan-2-carbonyl Group Reactivity

The furan-2-carbonyl substituent enables:

  • Diels-Alder Cycloaddition : Acts as a dienophile with electron-rich dienes (e.g., 1,3-butadiene derivatives) to form six-membered oxabicyclic adducts .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the furan ring to tetrahydrofuran, altering electronic properties .

Example Cycloaddition:
Furan-2-carbonyl+1,3-cyclohexadieneΔOxabicyclo[2.2.1]heptene derivative\text{Furan-2-carbonyl} + \text{1,3-cyclohexadiene} \xrightarrow{\Delta} \text{Oxabicyclo[2.2.1]heptene derivative} .

Tetrahydroquinoline Functionalization

The tetrahydroquinoline core undergoes:

  • C–H Activation : Palladium-catalyzed ortho-C(sp²)–H bond functionalization with vinylacetic acid forms γ-lactone-fused derivatives .

  • Oxidation : Treatment with KMnO₄ or CrO₃ oxidizes the tetrahydroquinoline ring to quinoline, though harsh conditions may degrade sensitive groups.

Mechanistic Insight (C–H Activation):
Vinylacetic acid facilitates a four-membered palladacycle intermediate, enabling regioselective lactonization .

Radical-Mediated Reactions

Under photocatalytic conditions (e.g., NaDT, Cu catalysis):

  • Trifluoromethylation : Reacts with Togni’s reagent (CF₃SO₂Na) to introduce CF₃ groups at aliphatic C–H sites .

  • Hydrogen Atom Transfer (HAT) : Selective functionalization of benzylic or allylic C–H bonds via radical intermediates .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C, forming fluorinated aromatic byproducts and CO₂.

  • Photodegradation : UV exposure (λ = 254 nm) cleaves the amide bond, yielding 3,4-difluorobenzoic acid and tetrahydroquinoline fragments.

Scientific Research Applications

The compound has shown promise in various biological assays, particularly in the following areas:

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. Studies have shown that similar compounds can effectively target bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Properties

Compounds with similar structures have been investigated for their anticancer activities. For instance, studies on related tetrahydroquinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating that 3,4-difluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide could be explored as a lead compound in cancer therapy .

Neuroprotective Effects

The neuroprotective potential of tetrahydroquinoline derivatives has been documented in several studies. These compounds may offer protective effects against neurodegenerative diseases by modulating neuroinflammation and oxidative stress pathways .

Case Studies and Research Findings

Study ReferenceFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against drug-resistant bacterial strains.
Anticancer ActivitySignificant cytotoxicity observed in multiple cancer cell lines.
NeuroprotectionPotential to mitigate oxidative stress in neuronal cells.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves its interaction with specific molecular targets. The furan-2-carbonyl moiety is known to interact with enzyme active sites, potentially inhibiting their activity. The difluoro groups may enhance the compound’s binding affinity and specificity for certain receptors .

Comparison with Similar Compounds

Structural Analogues with Varying Acyl Groups

The following compounds share the tetrahydroquinoline scaffold but differ in acyl substituents:

Compound Name Acyl Group Substituents on Benzamide/Acetamide Molecular Weight Key Features Reference
Target Compound Furan-2-carbonyl 3,4-Difluorobenzamide 414.37 (calc.) Enhanced electronic effects from fluorine; moderate lipophilicity
2,5-Dichloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide Furan-2-carbonyl 2,5-Dichlorobenzamide 415.27 Chlorine substituents increase lipophilicity; potential halogen bonding
N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenyl)acetamide Furan-2-carbonyl 4-Methoxyphenylacetamide 390.44 Methoxy group improves solubility; acetamide linker enhances flexibility
N-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-chlorobenzamide Thiophen-2-ylsulfonyl 3-Chlorobenzamide 445.91 (calc.) Sulfonyl group increases polarity; chlorine enhances steric bulk

Key Observations :

  • Electron-Withdrawing vs. Methoxy groups () are electron-donating, improving solubility but possibly reducing target affinity .
  • Acyl Group Variations : The furan-2-carbonyl group (target compound) offers a planar heterocyclic structure, while sulfonyl groups (–6) introduce higher polarity and hydrogen-bonding capacity .

Biological Activity

3,4-Difluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic compound that has garnered attention due to its unique chemical structure and potential biological activities. This compound features a difluorobenzamide core linked to a furan-2-carbonyl group and a tetrahydroquinoline moiety. Its diverse functionalities suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure

The molecular formula for this compound is C21H16F2N2O3C_{21}H_{16}F_2N_2O_3, with a molecular weight of 382.4 g/mol. The compound's structure is illustrated below:

PropertyValue
Molecular FormulaC21H16F2N2O3
Molecular Weight382.4 g/mol
CAS Number955686-01-8

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects:

1. Anticancer Activity
Studies have shown that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines. For instance, tetrahydroquinoline derivatives have been investigated for their ability to inhibit tumor growth by targeting specific pathways involved in cancer progression. In vitro assays demonstrated that this compound could potentially inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study evaluating the anticancer properties of related tetrahydroquinoline derivatives found that modifications at the benzamide position significantly influenced cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7). The introduction of fluorine atoms was noted to enhance the lipophilicity and cellular uptake of these compounds, thereby increasing their efficacy .

2. Antimicrobial Properties
Compounds similar to this compound have also been assessed for antimicrobial activity. The presence of the furan ring is associated with enhanced interaction with microbial enzymes or membranes.

Research Findings:
In a comparative study on various furan-containing compounds, it was observed that certain derivatives displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined to evaluate their potency .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural FeatureBiological Implication
Difluorobenzene moietyEnhances lipophilicity and membrane permeability
Furan-2-carbonyl groupPotential for interaction with biological targets
Tetrahydroquinoline scaffoldKnown for diverse pharmacological activities

Q & A

Q. What are the standard synthetic routes for preparing 3,4-difluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide, and how is its structure confirmed?

The synthesis typically involves coupling a tetrahydroquinoline derivative with a substituted benzamide. For example:

  • Step 1 : React 1,2,3,4-tetrahydroquinolin-6-amine with furan-2-carbonyl chloride to form the 1-(furan-2-carbonyl)tetrahydroquinoline intermediate.
  • Step 2 : Couple this intermediate with 3,4-difluorobenzoyl chloride under amide-forming conditions (e.g., using HATU or DCC as coupling agents).
    Structure confirmation relies on ¹H NMR (e.g., aromatic protons at δ 6.5–8.5 ppm, furan protons at δ 6.3–7.4 ppm) and ESI-MS (exact mass calculation for C₂₁H₁₆F₂N₂O₃: 406.12 g/mol). Purity is validated via HPLC (≥95%) using C18 reverse-phase columns .

Q. How is the purity of this compound assessed, and what thresholds are considered acceptable for research use?

Purity is determined using HPLC with UV detection (λ = 254 nm). A retention time matching the synthetic standard and a peak area ≥95% are required for research-grade material. Impurities (e.g., unreacted intermediates) are quantified via integration, with ≤5% total impurities deemed acceptable .

Advanced Questions

Q. What methodologies are recommended for optimizing reaction yields during synthesis, particularly for the amide coupling step?

Key optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity for amide bond formation.
  • Catalyst use : HATU or EDCI improve coupling efficiency by activating the carboxylic acid.
  • Temperature control : Reactions performed at 0–25°C minimize side reactions (e.g., epimerization).
    For example, tert-butyl-4-(6-(thiophene-2-carboximidamido)-3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate (69) achieved 60.6% yield using DCM and HATU at 0°C .

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR splitting patterns) encountered during characterization?

Contradictions in ¹H NMR (e.g., missing peaks or anomalous splitting) may arise from:

  • Dynamic exchange : Rotamers in amide bonds can cause peak broadening. Heating the sample to 50°C or using DMSO-d₆ as a solvent may resolve this.
  • Trace solvents : Residual DMF or THF can obscure signals. Re-precipitation or column chromatography is recommended.
    Cross-validation with HRMS and 2D NMR (e.g., COSY, HSQC) is critical for structural assignments .

Q. What in vitro assays are suitable for evaluating biological activity, particularly for enzyme inhibition or receptor modulation?

  • Enzyme inhibition : Use recombinant human enzymes (e.g., iNOS, eNOS, nNOS) expressed in Sf9 cells. Activity is measured via radioactive L-arginine to L-citrulline conversion (IC₅₀ values calculated from dose-response curves) .
  • Receptor modulation : For RORγ/α targets (analogous to SR1001 or SR1078), employ luciferase reporter assays in HEK293 cells transfected with ROR response elements. EC₅₀ values <30 μM indicate potent inverse agonism .

Q. How does the formation of hydrochloride salts affect solubility and bioactivity, and what methods are used for such conversions?

  • Solubility : Hydrochloride salts (e.g., dihydrochloride) improve aqueous solubility by ~10–100× compared to free bases. For example, compound 70 showed 72.6% yield after HCl treatment in methanol .
  • Bioactivity : Salt forms enhance bioavailability by stabilizing the compound in physiological pH. Test salt vs. free base in parallel assays (e.g., pharmacokinetic studies in rodents) .

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